
Sucrose-13C6-fru
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose-13C6-fru, also known as β-D-Fructofuranosyl-13C6 α-D-Glucopyranoside, is a stable isotope-labeled compound. It is a form of sucrose where the fructose moiety is labeled with carbon-13 isotopes. This labeling makes it particularly useful in various scientific research applications, especially in metabolic studies and tracer experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose-13C6-fru involves the incorporation of carbon-13 isotopes into the fructose part of the sucrose molecule. This can be achieved through enzymatic or chemical synthesis methods. One common approach is to start with a carbon-13 labeled glucose and fructose, which are then enzymatically or chemically combined to form the labeled sucrose .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled glucose and fructose produced are then purified and combined to form this compound. This method ensures a high yield and purity of the labeled compound.
Análisis De Reacciones Químicas
Types of Reactions
Sucrose-13C6-fru undergoes various chemical reactions similar to those of regular sucrose. These include:
Hydrolysis: Breaking down into glucose and fructose.
Oxidation: Conversion into gluconic acid and other oxidation products.
Reduction: Formation of sugar alcohols like sorbitol and mannitol.
Substitution: Reactions with halogens or other substituents.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Use of oxidizing agents like potassium permanganate or nitric acid.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Halogenation using halogen gases or halogenating agents.
Major Products Formed
Hydrolysis: Glucose and fructose.
Oxidation: Gluconic acid and other carboxylic acids.
Reduction: Sorbitol and mannitol.
Substitution: Halogenated sugars.
Aplicaciones Científicas De Investigación
Sucrose-13C6-fru is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Tracing carbon pathways in metabolic processes.
Nutritional Research: Studying the digestion and absorption of sugars.
Medical Research: Investigating the role of sugars in diseases like diabetes.
Industrial Applications: Used in the production of labeled compounds for various industrial processes
Mecanismo De Acción
The mechanism of action of Sucrose-13C6-fru involves its metabolism in the body, where it is broken down into glucose and fructose. These monosaccharides are then utilized in various metabolic pathways. The carbon-13 labeling allows researchers to trace the metabolic fate of the compound, providing insights into the biochemical processes involved .
Comparación Con Compuestos Similares
Similar Compounds
Sucrose-13C12: Both glucose and fructose moieties are labeled with carbon-13.
Glucose-13C6: Only the glucose part is labeled with carbon-13.
Fructose-13C6: Only the fructose part is labeled with carbon-13.
Uniqueness
Sucrose-13C6-fru is unique because it specifically labels the fructose moiety, making it particularly useful for studies focusing on fructose metabolism.
Propiedades
Fórmula molecular |
C12H22O11 |
|---|---|
Peso molecular |
348.25 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5?,6-,7?,8+,9-,10?,11-,12+/m1/s1/i2+1,3+1,5+1,7+1,10+1,12+1 |
Clave InChI |
CZMRCDWAGMRECN-HCIJYZCBSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[13C@]2([13CH]([13CH]([13CH](O2)[13CH2]O)O)O)[13CH2]O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



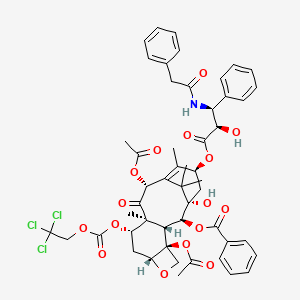
![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)
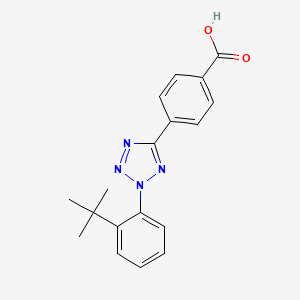
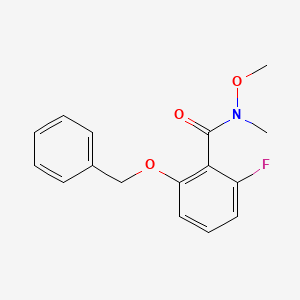
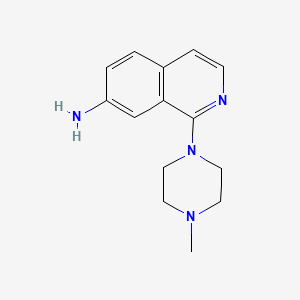
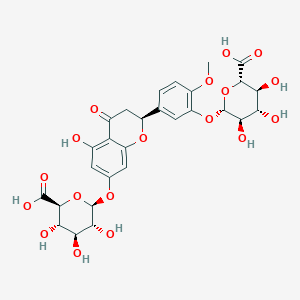
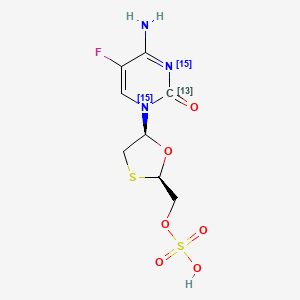
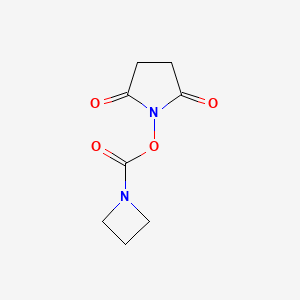
![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
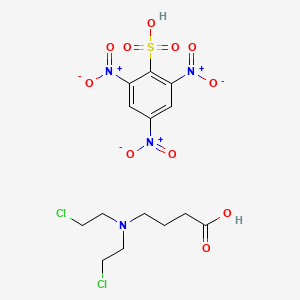
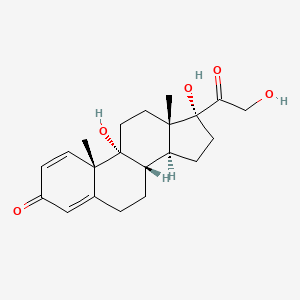
![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)

